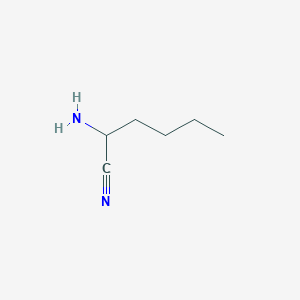
Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- is a chemical compound with a unique structure that includes a cyclopropane ring, a methanol group, and a dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- typically involves the reaction of 2,3-dichlorophenylacetonitrile with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
化学反応の分析
Types of Reactions
Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the dichlorophenyl group or to modify the cyclopropane ring.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid.
Reduction: Formation of cyclopropanemethanol derivatives with modified phenyl groups.
Substitution: Formation of various substituted cyclopropanemethanol derivatives.
科学的研究の応用
Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The cyclopropane ring and dichlorophenyl group play crucial roles in determining the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,3-Dichlorophenol: Shares the dichlorophenyl group but lacks the cyclopropane and methanol groups.
Cyclopropanemethanol: Contains the cyclopropane and methanol groups but lacks the dichlorophenyl group.
2-(2,3-Dichlorophenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- is unique due to its combination of a cyclopropane ring, a methanol group, and a dichlorophenyl group
特性
CAS番号 |
1269530-16-6 |
|---|---|
分子式 |
C11H12Cl2O |
分子量 |
231.11 g/mol |
IUPAC名 |
1-[2-(2,3-dichlorophenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C11H12Cl2O/c1-6(14)8-5-9(8)7-3-2-4-10(12)11(7)13/h2-4,6,8-9,14H,5H2,1H3 |
InChIキー |
MOEPTMHNKIILEJ-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC1C2=C(C(=CC=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methoxy-4-methyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-chromen-2-one](/img/structure/B15110527.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B15110533.png)
![N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B15110536.png)
![6-[(4-Methyl phenyl)carbonyl]-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraen-2-one](/img/structure/B15110540.png)
![2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(thiophen-2-yl)ethanone](/img/structure/B15110557.png)
![3-oxo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B15110561.png)
![4-butyl-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B15110569.png)

![(5Z)-3-(furan-2-ylmethyl)-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15110582.png)
![3-cyclopentyl-N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15110589.png)
![5-tert-butyl-2-methyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15110600.png)
![N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B15110614.png)
![4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15110617.png)

